molecular formula C15H10Cl2N2OS B2447394 7-Chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422526-69-0

7-Chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No. B2447394
CAS RN: 422526-69-0
M. Wt: 337.22
InChI Key: MKWDMEAKWLDZQR-UHFFFAOYSA-N
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Description

The compound “7-Chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one” is a complex organic molecule. It contains a quinazolinone core, which is a bicyclic system consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other is a heterocycle containing two nitrogen atoms . The molecule also contains chloro and sulfanylidene functional groups.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The quinazolinone core is a bicyclic structure, and the presence of the sulfanylidene group suggests the presence of a sulfur atom double-bonded to a carbon atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The chloro groups might be susceptible to nucleophilic substitution reactions, while the carbonyl group in the quinazolinone core might undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar carbonyl group and the potentially ionizable sulfanylidene group could influence its solubility in different solvents .

Scientific Research Applications

Antitumor and Cytotoxic Activity

The compound exhibits antitumor and cytotoxic effects. Researchers have synthesized derivatives of this compound and tested their activity against human tumor cell lines. Notably, one derivative demonstrated potent effects against prostate cancer cells .

Natural Occurrence

Interestingly, the thiazole ring naturally occurs in Vitamin B1 (thiamine). Thiamine is essential for energy release from carbohydrates and normal nervous system function.

Future Directions

The study of quinazolinone derivatives is an active area of research, due to their diverse biological activities. Future research could explore the synthesis of this particular compound, its physical and chemical properties, and its potential biological activities .

properties

IUPAC Name

7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2OS/c16-10-5-6-11-13(7-10)18-15(21)19(14(11)20)8-9-3-1-2-4-12(9)17/h1-4,10-11,13H,5-8H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFOCXDOBQVTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1Cl)NC(=S)N(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

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